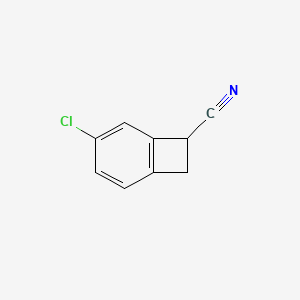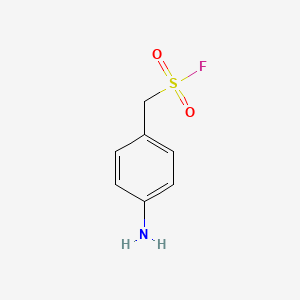
(4-aminophenyl)methanesulfonyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-aminophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is known for its role as an irreversible inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases with high specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)methanesulfonyl fluoride typically involves the reaction of (4-aminophenyl)methanesulfonyl chloride with a fluoride source. One common method is to treat (4-aminophenyl)methanesulfonyl chloride with potassium fluoride in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-aminophenyl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
(4-aminophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biochemistry: It is used as an irreversible inhibitor of serine proteases, making it valuable in studying enzyme mechanisms and protein interactions.
Medicine: The compound is used in the development of therapeutic agents targeting specific proteases involved in diseases such as cancer and inflammatory conditions.
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (4-aminophenyl)methanesulfonyl fluoride involves the irreversible inhibition of serine proteases. The compound forms a covalent bond with the serine residue in the active site of the enzyme, effectively blocking its catalytic activity. This inhibition is highly specific and depends on the presence of lysine or arginine residues in the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl fluoride: Another inhibitor of serine proteases but with different specificity and potency.
Phenylmethanesulfonyl fluoride: Similar in structure but lacks the amino group, affecting its reactivity and specificity.
Uniqueness
(4-aminophenyl)methanesulfonyl fluoride is unique due to its high specificity for serine proteases with lysine or arginine residues. This specificity makes it a valuable tool in biochemical research and therapeutic development, distinguishing it from other sulfonyl fluoride derivatives .
Propriétés
IUPAC Name |
(4-aminophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYTKSRDAAVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

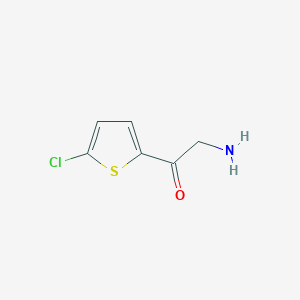
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)
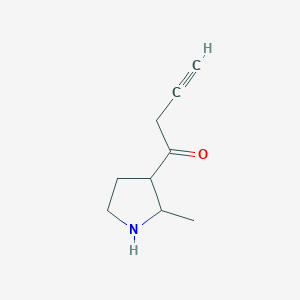
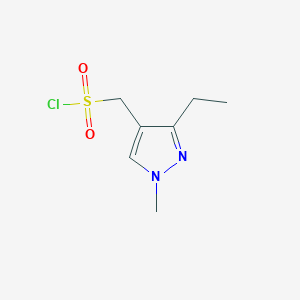
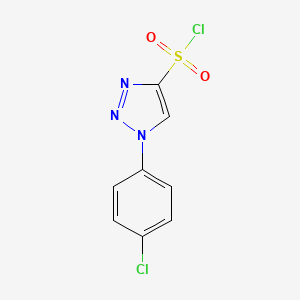
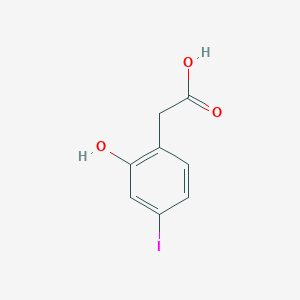
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)
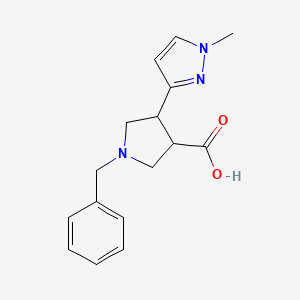
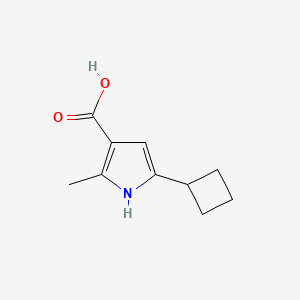
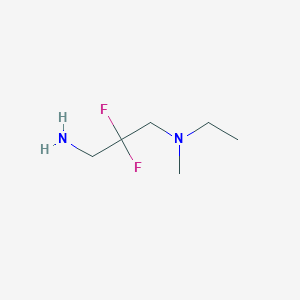

![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
